(S)-3-Hydroxytetradecanoyl-CoA

Fatty acid beta-oxidation Mitochondrial enzymology Substrate specificity

(S)-3-Hydroxytetradecanoyl-CoA (HMDB0003934) is a long-chain (3S)-hydroxy fatty acyl-CoA thioester with molecular formula C₃₅H₆₂N₇O₁₈P₃S and a monoisotopic mass of 993.3085 Da. It serves as a key intermediate in the mitochondrial fatty acid elongation cycle—specifically positioned as the 7th-to-last step in hexadecanoic acid (palmitate) biosynthesis—and is also an intermediate in the beta-oxidation of long-chain saturated fatty acids.

Molecular Formula C35H62N7O18P3S
Molecular Weight 993.9 g/mol
Cat. No. B1250710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Hydroxytetradecanoyl-CoA
Molecular FormulaC35H62N7O18P3S
Molecular Weight993.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O
InChIInChI=1S/C35H62N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-23(43)18-26(45)64-17-16-37-25(44)14-15-38-33(48)30(47)35(2,3)20-57-63(54,55)60-62(52,53)56-19-24-29(59-61(49,50)51)28(46)34(58-24)42-22-41-27-31(36)39-21-40-32(27)42/h21-24,28-30,34,43,46-47H,4-20H2,1-3H3,(H,37,44)(H,38,48)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/t23-,24+,28+,29+,30-,34+/m0/s1
InChIKeyOXBHKMHNDGRDCZ-STLSENOWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Hydroxytetradecanoyl-CoA Procurement Specification: Stereochemically Defined Long-Chain Fatty Acyl-CoA Intermediate for Mitochondrial Fatty Acid Elongation and Beta-Oxidation Studies


(S)-3-Hydroxytetradecanoyl-CoA (HMDB0003934) is a long-chain (3S)-hydroxy fatty acyl-CoA thioester with molecular formula C₃₅H₆₂N₇O₁₈P₃S and a monoisotopic mass of 993.3085 Da [1]. It serves as a key intermediate in the mitochondrial fatty acid elongation cycle—specifically positioned as the 7th-to-last step in hexadecanoic acid (palmitate) biosynthesis—and is also an intermediate in the beta-oxidation of long-chain saturated fatty acids [2][3]. Biochemically, it is generated via the NAD⁺-dependent oxidation of (S)-3-hydroxytetradecanoyl-CoA by long-chain 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.211) and is subsequently dehydrated to trans-tetradec-2-enoyl-CoA by enoyl-CoA hydratase (EC 4.2.1.17) [2].

Stereochemical control Defined (S)-enantiomer for dehydrogenase stereospecificity studies
Pathway intermediate Mitochondrial fatty acid elongation and long-chain beta-oxidation intermediate
Research context Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity and metabolic tracing

Why 3-Hydroxytetradecanoyl-CoA Cannot Be Replaced by Generic Acyl-CoA Analogs in Experimental Workflows


Substituting (S)-3-hydroxytetradecanoyl-CoA with an unresolved stereoisomer, a shorter-chain analog, or a non-hydroxylated acyl-CoA introduces quantifiable error in enzymatic assays. The mitochondrial long-chain 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.211) exhibits a C₁₆/C₄ substrate activity ratio of 6–15, while the matrix short-chain dehydrogenase (EC 1.1.1.35) shows the inverse preference (C₁₆/C₄ activity ratio of ~0.2) [1][2]. Furthermore, human long-chain 3-hydroxyacyl-CoA dehydrogenase purified from liver mitochondrial membranes shows maximum activity with C₁₀–C₁₆ 3-ketoacyl-CoA substrates but is completely inactive toward acetoacetyl-CoA (C₄) [3]. Use of a non-hydroxylated analog (e.g., tetradecanoyl-CoA) bypasses the requisite oxidation step, fundamentally altering the kinetic readout. Even the (R)-stereoisomer (CHEBI:74458) is not recognized as the native substrate by physiological L-3-hydroxyacyl-CoA dehydrogenases, which are specific for the (S)-configuration [4]. Experimental reproducibility therefore demands the defined (S)-enantiomer with the correct C₁₄ chain length and 3-hydroxyl group.

Short-chain analog (C₄) may engage short-chain dehydrogenase, shifting enzyme context and kinetic profiles.
(R)-enantiomer is not a direct substrate; requires epimerization before entering the pathway, altering measured activity.
Non-hydroxylated tetradecanoyl-CoA bypasses the requisite oxidation step, fundamentally changing the reaction readout.

Quantitative Differentiation Evidence for (S)-3-Hydroxytetradecanoyl-CoA Versus Closest Analogs


Chain-Length Discrimination: Long-Chain (C₁₄) vs. Short-Chain (C₄) 3-Hydroxyacyl-CoA Dehydrogenase Activity Ratio

The inner-membrane-bound long-chain 3-hydroxyacyl-CoA dehydrogenase that acts on (S)-3-hydroxytetradecanoyl-CoA shows a C₁₆/C₄ activity ratio of 6–15 across liver, heart, kidney, and brown adipose tissue mitochondria. In contrast, the soluble matrix enzyme (short-chain specific) has a C₁₆/C₄ ratio of 0.2, i.e., a ~5-fold preference for C₄ substrates over C₁₆ [1]. This demonstrates that (S)-3-hydroxytetradecanoyl-CoA (C₁₄) falls within the long-chain substrate window where the membrane-associated dehydrogenase dominates, and substitution with a short-chain analog (e.g., (S)-3-hydroxybutyryl-CoA, C₄) would recruit a different enzyme entirely, yielding non-comparable activity data.

Chain-length selectivity
Class-level
C₁₆/C₄ ratio 6–15 (long-chain enzyme) vs C₁₆/C₄ ratio 0.2 (short-chain enzyme)
Supports long-chain dehydrogenase assay selection
Short-chain analog would recruit a different enzyme system
Fatty acid beta-oxidation Mitochondrial enzymology Substrate specificity

Enzyme System Engagement: Long-Chain Dehydrogenase (EC 1.1.1.211) vs. Short-Chain Dehydrogenase (EC 1.1.1.35) Substrate Preference

Long-chain 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.211) acts most rapidly on derivatives with chain-length 8 or 10, whereas the short-chain dehydrogenase (EC 1.1.1.35) has highest activity with C₄ substrates [1]. Human liver membrane-bound long-chain dehydrogenase purified to homogeneity shows maximum activity with C₁₀–C₁₆ 3-ketoacyl-CoA substrates but is completely inactive with acetoacetyl-CoA (C₄) [2]. (S)-3-Hydroxytetradecanoyl-CoA (C₁₄) sits near the center of the optimal activity window for the long-chain enzyme, meaning it serves as an appropriate probe substrate for EC 1.1.1.211 activity while being a poor substrate for EC 1.1.1.35.

Dehydrogenase engagement
Class-level
C₁₄ active with EC 1.1.1.211 vs C₄ inactive with EC 1.1.1.211
Ensures long-chain pathway interrogation
Avoids misattribution to short-chain dehydrogenase
Enzyme kinetics Mitochondrial beta-oxidation Substrate profiling

Metabolic Fate Bifurcation: Fatty Acid Elongation vs. Beta-Oxidation Substrate — (S)-3-Hydroxytetradecanoyl-CoA vs. 3-Oxotetradecanoyl-CoA

(S)-3-Hydroxytetradecanoyl-CoA is not merely a generic beta-oxidation intermediate; it occupies a defined position in the mitochondrial fatty acid elongation pathway (KEGG map00062). It is specifically produced from 3-oxotetradecanoyl-CoA by long-chain 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.211) in the reductive direction of the elongation cycle [1]. In contrast, 3-oxotetradecanoyl-CoA, the oxidized counterpart, enters the beta-oxidation spiral directly as a substrate for 3-ketoacyl-CoA thiolase, bypassing the dehydrogenase step entirely [2]. This pathway bifurcation means that the two compounds are not functionally interchangeable in metabolic flux studies.

Pathway routing
Class-level
Elongation cycle (hydratase step) vs Beta-oxidation (thiolase step)
Prevents pathway misrouting in flux studies
Not interchangeable with 3-oxo counterpart
Fatty acid elongation Mitochondrial metabolism Pathway-specific substrate

Stereochemical Identity: (S)-Enantiomer vs. (R)-Enantiomer as Physiologically Relevant Substrate

The physiological L-3-hydroxyacyl-CoA dehydrogenases (EC 1.1.1.35 and EC 1.1.1.211) catalyze the oxidation of (S)-3-hydroxyacyl-CoA, not the (R)-enantiomer [1]. The (R)-3-hydroxytetradecanoyl-CoA (CHEBI:74458) is a distinct chemical entity that is not recognized as a substrate by these dehydrogenases; its metabolic processing requires a separate epimerase activity (EC 5.1.2.3) for conversion to the (S)-form [2]. Purchasing the undefined racemic mixture or the incorrect (R)-stereoisomer therefore introduces an uncharacterized variable into enzymatic assays, as the physiological dehydrogenase will act only on the (S)-fraction present.

Enantiomer specificity
Class-level
(S)-enantiomer: direct substrate vs (R)-enantiomer: requires epimerization
Stereochemical control for enzyme assays
Racemic mixture may underestimate activity
Stereospecificity Enzyme-substrate recognition Chiral resolution

Predicted Analytical Differentiation: LC-MS/MS Spectral Signature vs. Non-Hydroxylated Tetradecanoyl-CoA

The predicted LC-MS/MS spectrum of (S)-3-Hydroxytetradecanoyl-CoA at 40V negative ionization yields a distinct SPLASH key (splash10-057i-6900100000-5b8cb366a849b1086bf9) that is structurally resolved from the non-hydroxylated analog, tetradecanoyl-CoA (myristoyl-CoA), which lacks the 3-hydroxyl group and produces a different fragmentation pattern [1]. This spectral differentiation enables unambiguous identification in untargeted metabolomics workflows where both species may co-elute, and avoids misannotation in lipidomics studies that screen for hydroxylated acyl-CoA intermediates.

LC-MS/MS differentiation
Data to verify
Distinct SPLASH key from non-hydroxylated analog
Supports metabolite annotation in lipidomics
Predicted spectrum; experimental validation needed
Metabolomics LC-MS/MS Spectral differentiation

Availability as a Characterized Metabolite: HMDB Status 'Expected but Not Quantified' vs. Simpler, Routinely Quantified Acyl-CoAs

The Human Metabolome Database lists (S)-3-Hydroxytetradecanoyl-CoA as 'Expected but Not Quantified' [1], in contrast to common acyl-CoAs such as acetyl-CoA, palmitoyl-CoA, or myristoyl-CoA which are routinely quantified in human biofluids. This status underscores that (S)-3-Hydroxytetradecanoyl-CoA is a low-abundance, pathway-specific intermediate not readily detected without targeted enrichment, and thus a defined, high-purity synthetic standard is critical for developing sensitive LC-MS/MS assays.

Detection status
Reported
Expected but Not Quantified in human biofluids
Requires authentic standard for quantitation
Low endogenous abundance
Metabolite standards Quantitative metabolomics Reference material

High-Value Procurement Scenarios for (S)-3-Hydroxytetradecanoyl-CoA Based on Quantitative Differentiation Evidence


Mitochondrial Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity Assays Requiring Chain-Length-Specific Substrates

When measuring LCHAD (EC 1.1.1.211) activity in tissue homogenates or purified mitochondrial fractions, (S)-3-hydroxytetradecanoyl-CoA provides a physiologically relevant C₁₄ substrate that engages the membrane-bound long-chain enzyme with a C₁₆/C₄ activity ratio of 6–15, while excluding the confounding short-chain dehydrogenase activity that predominates when C₄ substrates are used [1]. This substrate choice is essential for differential diagnosis of long-chain fatty acid oxidation disorders, where LCHAD deficiency must be distinguished from short-chain dehydrogenase defects.

Stable-Isotope Tracing of the Mitochondrial Fatty Acid Elongation Cycle

For ¹³C-metabolic flux analysis tracing the reductive arm of fatty acid elongation (KEGG map00062), (S)-3-hydroxytetradecanoyl-CoA is the required substrate at the step catalyzed by enoyl-CoA hydratase (EC 4.2.1.17). Using 3-oxotetradecanoyl-CoA instead would misroute the tracer into the beta-oxidation thiolase step, conflating elongation and degradation fluxes [2]. The defined (S)-stereochemistry further ensures that the tracer accurately reflects physiological dehydrogenase stereospecificity.

Targeted LC-MS/MS Method Development for Hydroxylated Long-Chain Acyl-CoA Profiling in Metabolomics

Because (S)-3-Hydroxytetradecanoyl-CoA is listed as 'Expected but Not Quantified' in HMDB [3], laboratories developing targeted lipidomics panels for mitochondrial intermediate profiling require an authentic standard to optimize MRM transitions, establish limits of detection, and generate calibration curves. The predicted LC-MS/MS spectral signature (SPLASH: splash10-057i-6900100000-5b8cb366a849b1086bf9) provides a starting reference for method development, but experimental validation with a certified standard is necessary for publication-quality data [4].

In Vitro Reconstitution of the Mitochondrial Trifunctional Protein (MTP) Complex

The human mitochondrial trifunctional protein complex catalyzes the last three steps of long-chain beta-oxidation, including the NAD⁺-dependent oxidation of (S)-3-hydroxyacyl-CoA [5]. Reconstitution experiments using purified MTP require the correct (S)-3-hydroxytetradecanoyl-CoA substrate to assess processivity and channeling efficiency of the hydratase–dehydrogenase–thiolase cascade; the (R)-enantiomer is not processed by the dehydrogenase component without prior epimerization and would yield non-physiological kinetic parameters.

Application
Selection Property
Validation Focus
LCHAD activity assays
Chain-length preference review
Long-chain enzyme engagement
¹³C-fatty acid elongation tracing
Pathway-specific substrate routing
Elongation vs. degradation flux separation
Targeted acyl-CoA profiling
Spectral signature differentiation
MRM optimization and calibration
MTP complex reconstitution
Stereochemical substrate identity
Processivity and channeling assessment
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